molecular formula C5H5BrN2OS B1397211 3-Bromothiophene-2-carbohydrazide CAS No. 1043593-57-2

3-Bromothiophene-2-carbohydrazide

Cat. No. B1397211
CAS RN: 1043593-57-2
M. Wt: 221.08 g/mol
InChI Key: LCQNKHYKMPUEIM-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carbohydrazide (3-BTCH) is an organic compound that has been studied for its potential in a wide range of scientific and medical applications. The molecule is composed of a bromothiophene ring connected to a carbohydrazide group, and it has been studied for its potential as an anti-bacterial, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in treating neurological disorders.

Scientific Research Applications

Photoaffinity Labeling in Structural Biology

Photoaffinity labeling (PAL) is a technique utilized in structural biology to study the interactions between biomolecules and potential drug targets. This method involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, highlighting its application in investigating biological membranes, replicative and transcriptional complexes, and carbohydrate-binding proteins. The use of such photoreactive probes can be indirectly related to the study of compounds like 3-Bromothiophene-2-carbohydrazide, especially in the context of understanding their interaction with biological targets (Vodovozova, 2007).

Electrochemical Biosensors for Clinical and Pharmaceutical Applications

Electrochemical biosensors based on enzyme inhibition are critical for monitoring various drugs and potentially for compounds like 3-Bromothiophene-2-carbohydrazide. These biosensors are used for detecting drugs that serve as enzyme inhibitors, which are important in treating diseases like gout, diabetes, AIDS, and Alzheimer's. The development and application of these biosensors emphasize the importance of understanding the interactions between chemical compounds and biological systems for therapeutic purposes (El Harrad et al., 2018).

Brominated Flame Retardants: Environmental Impact

Research on polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs) highlights the environmental and health implications of brominated compounds. Studies focusing on the exposure pathways, levels, and toxicity of these compounds provide a framework for understanding the potential environmental behavior and impact of structurally related brominated compounds, such as 3-Bromothiophene-2-carbohydrazide. This research underscores the importance of evaluating the ecological risks and biodegradability of brominated chemicals (Wu et al., 2020).

Biologically Produced Diols: Downstream Processing

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol sheds light on the challenges and techniques involved in the recovery and purification of diols from fermentation broth. While not directly related to 3-Bromothiophene-2-carbohydrazide, understanding the methods for separating and purifying these compounds can provide insights into potential industrial and research applications of related chemicals (Xiu & Zeng, 2008).

properties

IUPAC Name

3-bromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQNKHYKMPUEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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